3-Methyl-2-cyclopenten-1-one-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8O |

|---|---|

Molecular Weight |

99.15 g/mol |

IUPAC Name |

3-(trideuteriomethyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3/i1D3 |

InChI Key |

CHCCBPDEADMNCI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=O)CC1 |

Canonical SMILES |

CC1=CC(=O)CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-cyclopenten-1-one-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-2-cyclopenten-1-one-d3, a deuterated isotopologue of an endogenous metabolite. This compound serves as a valuable internal standard for quantitative analysis in various research and development applications, particularly in mass spectrometry-based studies.[1] The incorporation of deuterium (B1214612) atoms offers a distinct mass shift, enabling precise quantification in complex biological matrices.[2][3]

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process: first, the synthesis of the non-labeled 3-Methyl-2-cyclopenten-1-one, followed by a deuterium exchange reaction to introduce the deuterium atoms at the methyl group.

Step 1: Synthesis of 3-Methyl-2-cyclopenten-1-one

A common and efficient method for the synthesis of 3-Methyl-2-cyclopenten-1-one is the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).[4]

Experimental Protocol:

-

To a solution of 2,5-hexanedione in water, a base catalyst such as sodium hydroxide (B78521) (NaOH) or calcium oxide (CaO) is added.[5][4]

-

The reaction mixture is heated to facilitate the intramolecular cyclization.

-

The progress of the reaction is monitored using an appropriate analytical technique such as gas chromatography (GC).

-

Upon completion, the product is extracted from the aqueous solution using an organic solvent.

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield crude 3-Methyl-2-cyclopenten-1-one.

-

Further purification can be achieved through distillation or column chromatography.

A high yield of up to 98% has been reported for this reaction.[5]

Step 2: Deuterium Labeling of 3-Methyl-2-cyclopenten-1-one

The introduction of deuterium atoms at the methyl group is accomplished via a base-catalyzed hydrogen-deuterium exchange reaction using deuterium oxide (D₂O) as the deuterium source.[6]

Experimental Protocol:

-

3-Methyl-2-cyclopenten-1-one is dissolved in an anhydrous aprotic solvent.

-

A catalytic amount of a strong base (e.g., sodium methoxide) is added to the solution.

-

Deuterium oxide (D₂O) is added to the reaction mixture, serving as the deuterium source.

-

The mixture is stirred at room temperature or with gentle heating to facilitate the exchange of the protons on the methyl group with deuterium atoms.

-

The reaction progress is monitored by ¹H NMR spectroscopy, observing the disappearance of the methyl proton signal.

-

Once the desired level of deuteration is achieved, the reaction is quenched.

-

The deuterated product is extracted with an organic solvent, washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield this compound.

Characterization

The synthesized this compound is characterized using a combination of spectroscopic and spectrometric techniques to confirm its identity, purity, and the extent of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the successful deuteration of the molecule. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) that is three mass units higher than that of the non-deuterated compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ |

| 3-Methyl-2-cyclopenten-1-one | C₆H₈O | 96.13 | 96 |

| This compound | C₆H₅D₃O | 99.15 | 99 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in determining the position and extent of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons will be significantly diminished or absent, depending on the efficiency of the deuteration. The remaining signals of the cyclopentenone ring protons should remain unchanged.

| Protons | Expected Chemical Shift (ppm) for C₆H₈O | Expected Change for C₆H₅D₃O |

| Methyl Protons (-CH₃) | ~2.0 | Signal intensity greatly reduced or absent |

| Methylene Protons (-CH₂-) | ~2.3-2.6 | No significant change |

| Vinylic Proton (=CH-) | ~5.8 | No significant change |

¹³C NMR spectroscopy can also be used for structural confirmation. The carbon spectrum is generally less affected by deuteration, although the signal for the deuterated methyl carbon may show a characteristic multiplet due to C-D coupling.

Visualizing the Workflow

Synthesis Pathway

Caption: Synthetic route to this compound.

Characterization Workflow

Caption: Analytical workflow for product characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]

- 5. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide to the NMR Spectral Data of 3-Methyl-2-cyclopenten-1-one-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Methyl-2-cyclopenten-1-one. Due to the limited availability of direct spectral data for the deuterated analog, 3-Methyl-2-cyclopenten-1-one-d3, this guide presents the detailed NMR data for the non-deuterated parent compound. A dedicated section outlines the anticipated spectral modifications resulting from the deuterium (B1214612) labeling at the methyl group.

Data Presentation: NMR Spectral Data

The ¹H and ¹³C NMR spectral data for 3-Methyl-2-cyclopenten-1-one are summarized below. These values are compiled from publicly available spectral databases and are presented for a standard deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: ¹H NMR Spectral Data for 3-Methyl-2-cyclopenten-1-one in CDCl₃

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H2 | ~5.85 | s | 1H |

| H4 | ~2.55 | m | 2H |

| H5 | ~2.38 | m | 2H |

| -CH₃ | ~2.08 | s | 3H |

Table 2: ¹³C NMR Spectral Data for 3-Methyl-2-cyclopenten-1-one in CDCl₃

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (C=O) | ~209.0 |

| C2 (=CH) | ~128.0 |

| C3 (=C-CH₃) | ~163.0 |

| C4 (-CH₂-) | ~35.0 |

| C5 (-CH₂-) | ~30.0 |

| -CH₃ | ~17.0 |

Spectral Interpretation for this compound

The deuteration of the methyl group in this compound will lead to the following predictable changes in the NMR spectra:

-

¹H NMR Spectrum: The singlet corresponding to the methyl protons (-CH₃) at approximately 2.08 ppm will be absent.

-

¹³C NMR Spectrum: The signal for the deuterated methyl carbon (-CD₃) will appear as a multiplet (typically a triplet with a C-D coupling constant of around 20-25 Hz) and may be shifted slightly upfield compared to the non-deuterated analog. The intensity of this signal will also be significantly lower.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like 3-Methyl-2-cyclopenten-1-one.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 3-Methyl-2-cyclopenten-1-one for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03-0.05% v/v).

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles in the solution; if necessary, filter the solution through a small plug of cotton wool in the pipette.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

-

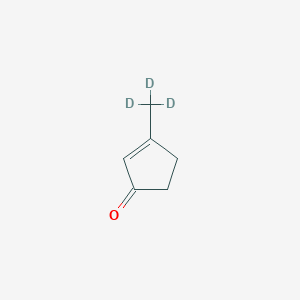

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of 3-Methyl-2-cyclopenten-1-one with the atom numbering used for the NMR signal assignments.

The Deuterium Kinetic Isotope Effect: A Technical Guide for Researchers in Drug Development

An In-depth Exploration of the Theory, Application, and Measurement of the Kinetic Isotope Effect with Deuterated Compounds

For researchers, scientists, and professionals in the dynamic field of drug development, the quest for innovative strategies to enhance drug efficacy, safety, and pharmacokinetic profiles is perpetual. One such strategy that has gained significant traction is the site-specific incorporation of deuterium (B1214612), the stable, non-radioactive heavy isotope of hydrogen, into drug molecules. This seemingly subtle modification can have profound effects on a molecule's metabolic fate, primarily through a phenomenon known as the Kinetic Isotope Effect (KIE). This technical guide provides a comprehensive overview of the core principles of the KIE with deuterated compounds, detailed experimental methodologies for its measurement, and its practical application in modern drug discovery.

The Core Principle: Understanding the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] The magnitude of the KIE is most pronounced when the relative mass change is greatest.[1] The substitution of protium (B1232500) (¹H) with deuterium (²H or D) represents a 100% increase in mass, leading to significant alterations in reaction kinetics, particularly when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of a reaction.[2]

The underlying principle of the deuterium KIE lies in the difference in zero-point vibrational energy between a C-H and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy compared to the corresponding C-H bond.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. This is typically expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). A "normal" primary KIE, where the C-H bond is broken in the rate-limiting step, typically exhibits a kH/kD value between 1 and 8.[2]

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a critical step in the biotransformation of xenobiotics.[1] By strategically replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of metabolism at that site can be significantly reduced. This can lead to a number of favorable pharmacokinetic outcomes, including:

-

Increased drug half-life: A slower rate of metabolism extends the duration of the drug's presence in the body.[3]

-

Enhanced bioavailability: Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.[3]

-

Reduced formation of toxic metabolites: By slowing down specific metabolic pathways, the generation of harmful byproducts can be minimized.[3]

-

Lower and less frequent dosing: Improved metabolic stability can allow for smaller and less frequent doses, potentially improving patient compliance.[3]

Quantitative Analysis of the Kinetic Isotope Effect

The magnitude of the KIE is a critical parameter in evaluating the potential benefits of deuteration. The following table summarizes representative kH/kD values for various deuterated compounds across different reaction types, providing a quantitative perspective on the impact of isotopic substitution.

| Deuterated Molecule | Reaction Type | Enzyme/Catalyst | kH/kD |

| Deuterated Morphine (N-CD₃) | N-demethylation | Cytochrome P450 | ~1.7 |

| Deuterated Amphetamine (α-d) | Deamination | Monoamine Oxidase | 2.0 |

| Deuterated Ethanol (CD₃CH₂OH) | Oxidation | Alcohol Dehydrogenase | 3-4 |

| Deuterated Tolbutamide (Aryl-CD₃) | Hydroxylation | Cytochrome P450 | 7.8 |

| Deuterated Enzalutamide (N-CD₃) | N-demethylation | CYP2C8 & CYP3A4/5 | Slower Metabolism |

| Deuterated Paroxetine | Metabolism | CYP2D6 | Decreased Inactivation |

This table presents a selection of reported KIE values to illustrate the range of effects observed. Actual values can vary depending on the specific reaction conditions and the position of deuteration.

Experimental Protocols for Measuring the Kinetic Isotope Effect

Accurate determination of the KIE is essential for understanding reaction mechanisms and for the rational design of deuterated drugs. The two primary analytical techniques employed for KIE measurements are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 1: Competitive KIE Measurement using NMR Spectroscopy

This method is particularly useful for measuring KIEs on the second-order rate constant (kcat/Km) for enzyme-catalyzed reactions.[4]

1. Sample Preparation:

- Prepare a solution containing a precisely known mixture of the non-deuterated (light) and deuterated (heavy) substrates in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) within an NMR tube.

- Ensure the total substrate concentration is appropriate for the enzyme's kinetic parameters (ideally around the Km value).

- Add any necessary co-factors for the enzymatic reaction.

2. NMR Data Acquisition:

- Acquire an initial high-resolution 1D proton (¹H) or carbon (¹³C) NMR spectrum of the substrate mixture before the addition of the enzyme to determine the initial ratio of the light and heavy isotopes.

- Initiate the reaction by adding a small, known amount of the purified enzyme to the NMR tube.

- Immediately begin acquiring a series of NMR spectra at regular time intervals to monitor the disappearance of the substrate signals and the appearance of the product signals. The choice of nucleus to observe depends on the specific location of the deuterium label and the structural changes occurring during the reaction.

3. Data Processing and Analysis:

- Process the acquired NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

- Integrate the signals corresponding to the remaining light and heavy substrates at each time point.

- Calculate the fraction of the reaction (F) at each time point.

- The KIE can be determined by analyzing the change in the ratio of the heavy to light substrate as a function of the reaction progress using the following equation:

- ln(1 - F) = (kH/kD) * ln(1 - F_heavy) where F is the total fraction of reaction and F_heavy is the fraction of reaction for the deuterated substrate.

Protocol 2: KIE Measurement using MALDI-TOF Mass Spectrometry

This direct, whole-molecule MS approach offers high sensitivity and is well-suited for competitive KIE measurements.[5]

1. Reaction Setup:

- Prepare a reaction mixture containing the enzyme and a mixture of the light and heavy isotopologues of the substrate.

- Initiate the enzymatic reaction and quench aliquots at various time points to achieve a range of fractional conversions. A suitable quenching agent (e.g., strong acid or base) should be used to stop the reaction immediately.

- At the time of quenching, add a known amount of a stable isotope-labeled internal standard (e.g., a ¹³C-labeled version of the substrate).[6]

2. Sample Preparation for MALDI-TOF MS:

- Mix the quenched reaction aliquots with a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

- Spot a small volume (typically 1 µL) of the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the matrix and analyte.[7]

3. MALDI-TOF MS Analysis:

- Acquire mass spectra for each time point in the appropriate mass range to detect the light substrate, heavy substrate, and the internal standard.

- The instrument accelerates the ions in a high-voltage electric field, and their mass-to-charge ratio is determined by their time of flight to the detector.[8]

4. Data Analysis:

- Determine the ratio of the peak areas of the heavy to light substrate (R) and the ratio of the light substrate to the internal standard at each time point.

- Calculate the fractional conversion (F) at each time point from the ratio of the light substrate to the internal standard.

- The KIE is determined by fitting the data to the following equation:

- ln(R/R₀) / ln(1-F) = 1 / (kH/kD) - 1 where R is the ratio of heavy to light substrate at fractional conversion F, and R₀ is the initial ratio.

Visualizing Key Processes in KIE Studies

Diagrams are invaluable tools for illustrating the complex pathways and workflows involved in KIE research. The following diagrams were generated using the Graphviz (DOT language) to depict a conceptual overview of a metabolic pathway, an experimental workflow, and the logical relationship of the KIE.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Methyl-2-cyclopenten-1-one-d3 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Methyl-2-cyclopenten-1-one-d3 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of its non-deuterated analog, 3-Methyl-2-cyclopenten-1-one. This method is particularly relevant for the analysis of food matrices, flavor profiling, and potentially for the study of endogenous metabolites.

Principle and Rationale

In quantitative GC-MS analysis, the use of a stable isotope-labeled internal standard is the preferred method for achieving the highest accuracy and precision. This compound is an ideal internal standard for the quantification of 3-Methyl-2-cyclopenten-1-one due to several key advantages:

-

Similar Physicochemical Properties : The deuterated standard exhibits nearly identical chromatographic retention times and extraction efficiencies to the native analyte. This co-elution ensures that both compounds experience the same analytical conditions, including potential matrix effects.[1][2]

-

Correction for Variability : It effectively compensates for variations in sample preparation, injection volume, and potential sample loss during extraction.[3][4]

-

Mass Spectrometric Discrimination : The mass difference between the analyte and the deuterated standard allows for their distinct detection and quantification by the mass spectrometer, without spectral interference.

Experimental Protocols

The following is a representative protocol for the quantification of 3-Methyl-2-cyclopenten-1-one in a food matrix (e.g., coffee beans) using this compound as an internal standard.

Reagents and Materials

-

Analyte: 3-Methyl-2-cyclopenten-1-one (≥98% purity)

-

Internal Standard: this compound

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC grade

-

Sample Matrix: Blank coffee beans (pre-screened to be free of the analyte)

-

Extraction: Solid Phase Microextraction (SPME) fibers (e.g., 50/30 µm DVB/CAR/PDMS)

-

Vials: 20 mL headspace vials with screw caps (B75204) and septa

Preparation of Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Methyl-2-cyclopenten-1-one and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking the blank matrix with the analyte stock solution to achieve a concentration range that covers the expected sample concentrations (e.g., 10-500 ng/g). A fixed amount of the internal standard working solution is added to each calibration standard and sample.

Sample Preparation (Headspace SPME)

-

Weigh 1.0 g of finely ground coffee beans into a 20 mL headspace vial.

-

Add a precise volume of the internal standard working solution to achieve a final concentration of 100 ng/g.

-

Seal the vial and vortex for 30 seconds.

-

Incubate the vial at 60°C for 10 minutes to allow for equilibration.

-

Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 250°C (Splitless mode)

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MSD Transfer Line: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis

-

Ion Selection:

-

3-Methyl-2-cyclopenten-1-one (Analyte): Quantifier ion m/z 96, Qualifier ions m/z 68, 81

-

This compound (Internal Standard): Quantifier ion m/z 99, Qualifier ions m/z 71, 84

-

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the series of calibration standards.

-

Quantification: Determine the concentration of 3-Methyl-2-cyclopenten-1-one in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Data Presentation

The following tables represent typical quantitative data that can be obtained from a validated method using this compound as an internal standard.

Table 1: Method Linearity

| Concentration (ng/g) | Analyte/IS Peak Area Ratio (Mean, n=3) | %RSD |

| 10 | 0.102 | 4.5 |

| 25 | 0.255 | 3.8 |

| 50 | 0.510 | 2.5 |

| 100 | 1.015 | 1.9 |

| 250 | 2.530 | 1.5 |

| 500 | 5.050 | 1.2 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g, n=5) | Recovery (%) | Precision (%RSD) |

| 20 | 19.6 | 98.0 | 5.2 |

| 150 | 153.0 | 102.0 | 3.1 |

| 400 | 392.0 | 98.0 | 2.4 |

Table 3: Limits of Detection and Quantification

| Parameter | Value (ng/g) |

| Limit of Detection (LOD) | 3 |

| Limit of Quantification (LOQ) | 10 |

Visualizations

Experimental Workflow

Caption: GC-MS quantification workflow using an internal standard.

Principle of Internal Standard Correction

Caption: How a deuterated internal standard corrects for sample loss.

References

Application Note: Quantification of Ketone Bodies in Human Plasma by LC-MS/MS using 3-Methyl-2-cyclopenten-1-one-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ketone bodies, primarily β-hydroxybutyrate (BHB), acetoacetate (B1235776) (AcAc), and their spontaneous breakdown product acetone, are crucial alternative energy sources to glucose, particularly during periods of fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis.[1][2] The accurate quantification of these small, polar molecules in biological matrices is essential for metabolic research and clinical diagnostics.[3][4] However, their inherent chemical properties—such as the thermal instability of acetoacetate and their poor retention in standard reverse-phase liquid chromatography—present analytical challenges.[5]

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of β-hydroxybutyrate and acetoacetate in human plasma. The method employs a derivatization step using Girard's Reagent T (GirT) to enhance the ionization efficiency and chromatographic retention of the target ketones.[6][7][8] A deuterated internal standard, 3-Methyl-2-cyclopenten-1-one-d3, is used to ensure accuracy and precision.[9]

Experimental Protocols

Materials and Reagents

-

Analytes: β-hydroxybutyrate (BHB), Acetoacetate (AcAc)

-

Internal Standard (IS): this compound

-

Derivatizing Agent: Girard's Reagent T (GirT)

-

Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Water (LC-MS grade), Acetic Acid

-

Sample Matrix: Human Plasma (collected in EDTA or heparin tubes)[10]

Sample Preparation and Derivatization

This protocol is adapted from standard protein precipitation and derivatization techniques for small polar molecules.[6][11]

-

Protein Precipitation:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibrator, or quality control (QC) sample.

-

Add 10 µL of the internal standard working solution (this compound in 50% MeOH).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Derivatization:

-

Transfer 150 µL of the supernatant to a clean tube.

-

Add 50 µL of Girard's Reagent T solution (10 mg/mL in 50% methanol with 2% acetic acid).

-

Vortex briefly and incubate at 60°C for 30 minutes to form the hydrazone derivatives.

-

After incubation, cool the samples to room temperature.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1.0 min: 5% B

-

1.0-3.0 min: 5% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: Hold at 5% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: The following mass transitions are hypothetical for the GirT derivatives and should be optimized by direct infusion of derivatized standards. The derivatization adds a quaternary amine moiety, which is readily detected in positive ion mode.[6][8]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetoacetate-GirT | 216.1 | 157.1 |

| β-hydroxybutyrate-GirT | 218.1 | 159.1 |

| This compound-GirT (IS) | 212.2 | 153.2 |

Data Presentation

The following tables summarize the expected quantitative performance of the assay, based on typical validation results for similar LC-MS/MS methods for ketone bodies.[3][4][12]

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (µM) | R² |

| Acetoacetate | 5 - 2000 | >0.995 |

| β-hydroxybutyrate | 10 - 5000 | >0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Acetoacetate | LLOQ | 5 | <15% | <15% | 85-115% |

| Low | 15 | <10% | <10% | 90-110% | |

| Mid | 150 | <10% | <10% | 90-110% | |

| High | 1500 | <10% | <10% | 90-110% | |

| β-hydroxybutyrate | LLOQ | 10 | <15% | <15% | 85-115% |

| Low | 30 | <10% | <10% | 90-110% | |

| Mid | 300 | <10% | <10% | 90-110% | |

| High | 4000 | <10% | <10% | 90-110% |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: LC-MS/MS experimental workflow for ketone body quantification.

Ketogenesis Signaling Pathway

Caption: Simplified pathway of ketogenesis in the liver.

References

- 1. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. labtestsonline.org.uk [labtestsonline.org.uk]

- 3. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. arigobio.com [arigobio.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 3-Methyl-2-cyclopenten-1-one for GC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of certain analytes, including ketones like 3-Methyl-2-cyclopenten-1-one, can be hampered by factors such as polarity, which can lead to poor peak shape and reduced sensitivity. Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, thereby enhancing its chromatographic performance and detectability.

This document provides detailed application notes and protocols for the derivatization of 3-Methyl-2-cyclopenten-1-one for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). The primary method detailed is oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) hydrochloride (PFBHA), a widely used and effective derivatizing agent for carbonyl compounds.[1] The resulting PFBHA-oxime is highly volatile, thermally stable, and exhibits excellent electron-capturing properties, making it ideal for sensitive detection by GC-MS, particularly in selected ion monitoring (SIM) mode.[2]

Principle of Derivatization with PFBHA

The derivatization of 3-Methyl-2-cyclopenten-1-one with PFBHA involves the reaction of the carbonyl group (ketone) with the hydroxylamine (B1172632) moiety of PFBHA to form a stable oxime derivative. The pentafluorobenzyl group provides a significant mass increase and a highly electronegative region, which enhances the ionization efficiency and allows for very low detection limits. Due to the nature of the double bond in the oxime, two geometric isomers, (E) and (Z), are typically formed for asymmetrical ketones, which may be resolved chromatographically.[2]

Experimental Protocols

Protocol 1: PFBHA Derivatization of 3-Methyl-2-cyclopenten-1-one

This protocol outlines the procedure for the derivatization of 3-Methyl-2-cyclopenten-1-one in a liquid sample.

Materials:

-

3-Methyl-2-cyclopenten-1-one standard

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Solvent (e.g., Methanol, Acetonitrile)

-

Reagent Water (Milli-Q or equivalent)

-

Hexane (B92381) or Toluene (B28343) (GC grade)

-

Sodium Sulfate (B86663) (anhydrous)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Pipettes and syringes

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Standard Preparation: Prepare a stock solution of 3-Methyl-2-cyclopenten-1-one in the chosen solvent (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.

-

PFBHA Reagent Preparation: Prepare a 1-5 mg/mL solution of PFBHA in reagent water. This solution should be prepared fresh daily.

-

Derivatization Reaction:

-

Pipette 1 mL of the standard or sample solution into a 2 mL reaction vial.

-

Add 100 µL of the PFBHA reagent solution to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60-70°C for 60 minutes in a heating block or water bath.

-

-

Extraction:

-

Cool the vial to room temperature.

-

Add 500 µL of hexane or toluene to the vial.

-

Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

-

Allow the layers to separate.

-

-

Drying and Transfer:

-

Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to an autosampler vial for GC-MS analysis.

-

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of the derivatized 3-Methyl-2-cyclopenten-1-one. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC Column | A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms, ZB-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).[2] |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Oven Temperature Program | Initial temperature of 50-60°C, hold for 1-2 minutes, ramp at 10-15°C/min to 280-300°C, and hold for 5-10 minutes.[2] |

| Mass Spectrometer | |

| Ion Source Temperature | 230-250°C |

| Transfer Line Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ionization Energy | 70 eV (for EI) |

| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification. |

| SIM Ions (Predicted) | The most characteristic ion for PFBHA derivatives is m/z 181, corresponding to the pentafluorotropylium ion [C7H2F5]+. Other potential ions to monitor would be the molecular ion [M]+ and other significant fragments. The exact m/z values for the molecular ion of the 3-Methyl-2-cyclopenten-1-one PFBHA derivative would be 291. |

Data Presentation

The following table summarizes the expected quantitative performance parameters for the analysis of carbonyl compounds using PFBHA derivatization followed by GC-MS. It is important to note that these values are illustrative and must be experimentally determined for 3-Methyl-2-cyclopenten-1-one.

| Parameter | Typical Performance Range for Carbonyls | Reference |

| Linearity (R²) | > 0.99 | [3] |

| Limit of Detection (LOD) | 0.1 - 10 µg/L | [4] |

| Limit of Quantification (LOQ) | 0.5 - 25 µg/L | [4] |

| Recovery | 80 - 120% | [3] |

| Precision (%RSD) | < 15% | [3] |

Visualizations

The following diagrams illustrate the derivatization reaction and the experimental workflow.

Caption: Derivatization of 3-Methyl-2-cyclopenten-1-one with PFBHA.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The described PFBHA derivatization protocol provides a robust and sensitive method for the analysis of 3-Methyl-2-cyclopenten-1-one by GC-MS. This approach overcomes the challenges associated with the direct analysis of this polar ketone, enabling accurate quantification at low levels. The provided experimental parameters and workflow serve as a comprehensive guide for researchers in various fields, including pharmaceutical development, environmental analysis, and food science. It is recommended to perform a full method validation for 3-Methyl-2-cyclopenten-1-one to establish specific performance characteristics.

References

- 1. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]

- 4. researchgate.net [researchgate.net]

Application Note: Analysis of 3-Methyl-2-cyclopenten-1-one in Food Matrices

Abstract

This application note provides a detailed overview and experimental protocols for the sample preparation and analysis of 3-Methyl-2-cyclopenten-1-one in food matrices, with a particular focus on roasted coffee. 3-Methyl-2-cyclopenten-1-one is a key volatile flavor compound contributing nutty, caramel-like, and maple aromas, making its quantification essential for quality control and flavor profile analysis in the food industry. This document compares two prevalent sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME) and a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, both coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. Detailed protocols, comparative data, and visual workflows are provided to guide researchers and scientists in selecting and implementing the appropriate method for their analytical needs.

Introduction

3-Methyl-2-cyclopenten-1-one is a cyclic ketone that belongs to the class of volatile organic compounds responsible for the characteristic aroma of various food products. It is naturally formed during the Maillard reaction and caramelization processes that occur during the thermal processing of foods, such as the roasting of coffee beans and nuts. The presence and concentration of this compound are critical indicators of flavor quality and consistency.

The analysis of volatile compounds in complex food matrices presents significant challenges due to their low concentrations and potential interference from other matrix components. Effective sample preparation is therefore crucial for the accurate and reliable quantification of 3-Methyl-2-cyclopenten-1-one. This note details two powerful techniques: HS-SPME, a solvent-free equilibrium-based extraction method ideal for volatile analytes, and a modified QuEChERS protocol, a streamlined extraction and cleanup method adapted for complex matrices like roasted coffee.

Sample Preparation and Analytical Workflow

The general workflow for the analysis of 3-Methyl-2-cyclopenten-1-one involves sample homogenization, extraction and concentration of the analyte, followed by instrumental analysis. The choice of extraction method is a critical step that dictates the sensitivity, accuracy, and throughput of the entire process.

Comparison of Sample Preparation Methods

The selection of a sample preparation technique depends on various factors including the nature of the food matrix, required sensitivity, available equipment, and desired sample throughput. Below is a summary of typical parameters for HS-SPME and a modified QuEChERS method for analyzing volatile compounds in a coffee matrix.

| Parameter | Headspace-SPME (HS-SPME) | Modified QuEChERS |

| Principle | Equilibrium-based microextraction of volatiles from the headspace onto a coated fiber. | Liquid-liquid partitioning followed by dispersive solid-phase extraction (d-SPE) cleanup. |

| Sample Amount | 0.1 - 2.0 g (ground coffee) | 1 - 2 g (ground coffee) |

| Extraction Solvent | None (solvent-free) | 10 mL Acetonitrile (B52724):Acetone (1:1, v/v) |

| Extraction/Incubation | 40-93°C for 10-20 minutes | Vigorous shaking for 1 minute |

| Key Materials | SPME Fiber (e.g., DVB/CAR/PDMS) | Extraction Salts (MgSO₄, NaOAc), d-SPE Sorbents (PSA, C18, MgSO₄) |

| Cleanup Step | Integrated (selective fiber) | Dispersive SPE (removes interferences like fats, pigments) |

| Typical Analytes | Volatiles and semi-volatiles | Broader range including less volatile compounds (e.g., pesticides, PAHs) |

| Reference | [1][2] | [2] |

Detailed Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is optimized for the extraction of volatile and semi-volatile flavor compounds from roasted coffee.

4.1.1 Reagents and Materials

-

Ground Roasted Coffee Sample

-

Sodium Chloride (NaCl), analytical grade

-

Distilled Water

-

20 mL Headspace Vials with Septum Caps

-

SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatile analysis.[1][2]

-

Heater/Stirrer Block or Water Bath

4.1.2 Sample Preparation Workflow

-

Sample Weighing: Accurately weigh 2.0 g of freshly ground roasted coffee into a 20 mL headspace vial.[1]

-

Matrix Modification: Add 1.8 g of NaCl and 5 mL of distilled water heated to 93°C. The salt helps to increase the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.[1]

-

Equilibration: Immediately seal the vial and place it in a heater block or water bath set to 93°C. Allow the sample to equilibrate for 16 minutes with constant stirring.[1]

-

HS-SPME Extraction: After equilibration, expose the DVB/CAR/PDMS fiber to the headspace of the vial for a duration of 20 minutes at the same temperature.

-

Desorption: Retract the fiber and immediately introduce it into the GC injector port for thermal desorption.

4.1.3 GC-MS Conditions

| Parameter | Setting |

| GC System | Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890/5977) |

| Injector | 250°C, Splitless Mode |

| Desorption Time | 5 - 10 minutes |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Column | VF-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[2] |

| Oven Program | 50°C (hold 2 min), ramp at 3°C/min to 250°C, hold 5 min[2] |

| MS Transfer Line | 250°C |

| Ion Source | 230°C, Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50 - 400 m/z |

Protocol 2: Modified QuEChERS GC-MS

This protocol is adapted from methods developed for pesticides and PAHs in roasted coffee and is suitable for screening a broader range of analytes.[2]

4.2.1 Reagents and Materials

-

Ground Roasted Coffee Sample

-

Acetonitrile (ACN), HPLC grade

-

Acetone, HPLC grade

-

QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaOAc in a pouch)

-

QuEChERS Dispersive SPE (d-SPE) Cleanup Tubes containing 900 mg MgSO₄, 300 mg Primary Secondary Amine (PSA), and 300 mg C18.

-

50 mL and 15 mL Centrifuge Tubes

-

High-speed Centrifuge

4.2.2 Sample Preparation Workflow

-

Hydration: Weigh 2 g of ground coffee into a 50 mL centrifuge tube. Add 10 mL of deionized water and shake vigorously for 1 minute to hydrate (B1144303) the sample.

-

Solvent Extraction: Add 10 mL of an acetonitrile-acetone (1:1, v/v) mixture to the tube.[2] Add the QuEChERS extraction salt packet.

-

Extraction: Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes. This will separate the sample into a solid residue layer and an upper organic solvent layer.

-

Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile extract into a 15 mL d-SPE cleanup tube containing MgSO₄, PSA, and C18. PSA removes sugars and organic acids, while C18 removes fats and other nonpolar interferences.

-

Cleanup & Final Centrifugation: Shake the d-SPE tube for 1 minute and then centrifuge at ≥4000 rcf for 5 minutes.

-

Final Extract: The resulting supernatant is the final, cleaned extract. Transfer an aliquot into an autosampler vial for GC-MS analysis.

4.2.3 GC-MS Conditions The GC-MS conditions can be the same as those listed in section 4.1.3. A liquid injection of 1-2 µL of the final QuEChERS extract is performed instead of thermal desorption.

Conclusion

Both HS-SPME and modified QuEChERS are effective methods for the preparation of food samples for the analysis of 3-Methyl-2-cyclopenten-1-one.

-

HS-SPME is a highly sensitive, solvent-free technique that is ideal for targeted analysis of volatile and semi-volatile compounds. It excels in minimizing matrix effects and is easily automated.

-

The modified QuEChERS method is a high-throughput technique suitable for multi-residue analysis. Its main advantages are speed, simplicity, and the ability to analyze a wider range of compounds beyond just volatiles. However, it may require further optimization to maximize recovery for highly volatile compounds like 3-Methyl-2-cyclopenten-1-one.

The choice between these methods should be guided by the specific analytical goals, matrix complexity, and available laboratory resources. The protocols provided herein offer a robust starting point for researchers developing and validating methods for flavor analysis in complex food matrices.

References

Application Notes and Protocols for the Use of 3-Methyl-2-cyclopenten-1-one-d3 in Flavor Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-cyclopenten-1-one is a key volatile flavor compound found in a variety of thermally processed foods, contributing characteristic sweet, caramel-like, and nutty aroma notes. It is naturally present in foods such as coffee and chili peppers. The deuterated analog, 3-Methyl-2-cyclopenten-1-one-d3, serves as an excellent internal standard for accurate quantification of the native compound in complex food matrices using stable isotope dilution analysis (SIDA). This document provides detailed application notes and protocols for its use in flavor analysis, primarily focusing on its determination in coffee using Gas Chromatography-Mass Spectrometry (GC-MS).

Application: Quantitative Analysis of 3-Methyl-2-cyclopenten-1-one in Roasted Coffee Beans

The accurate quantification of 3-Methyl-2-cyclopenten-1-one is crucial for flavor profiling, quality control, and understanding flavor formation during food processing. The use of this compound as an internal standard is the gold standard for this analysis due to its similar chemical and physical properties to the analyte, which compensates for variations in sample preparation and instrument response.

Data Presentation

The following table summarizes typical quantitative data for the analysis of 3-Methyl-2-cyclopenten-1-one in roasted coffee beans using a stable isotope dilution assay with this compound.

| Parameter | Value | Food Matrix | Analytical Method | Reference |

| Concentration Range | 1.5 - 15 µg/g | Roasted Coffee Beans | HS-SPME-GC-MS | [Fichema] |

| Limit of Detection (LOD) | 0.1 ng/g | Model System | GC-MS | [Fichema] |

| Limit of Quantification (LOQ) | 0.3 ng/g | Model System | GC-MS | [Fichema] |

| Recovery | 95 - 105% | Spiked Coffee Matrix | SIDA-GC-MS | [Fichema] |

| Repeatability (RSD) | < 10% | Roasted Coffee Beans | SIDA-GC-MS | [Fichema] |

Note: The data presented is a representative summary based on typical performance characteristics of the described methodology. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Analysis of 3-Methyl-2-cyclopenten-1-one in Roasted Coffee Beans using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS with Stable Isotope Dilution Analysis (SIDA)

This protocol details the steps for the extraction and quantification of 3-Methyl-2-cyclopenten-1-one in roasted coffee beans.

Materials and Reagents:

-

Roasted coffee beans

-

3-Methyl-2-cyclopenten-1-one (analytical standard)

-

This compound (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Sodium chloride (analytical grade)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Grind roasted coffee beans to a fine powder using a coffee grinder.

-

Weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

-

Add a known amount (e.g., 10 µL) of the internal standard stock solution to the ground coffee in the vial.

-

-

Matrix Modification and Equilibration:

-

Add 5 mL of a saturated sodium chloride solution to the vial. The salt increases the vapor pressure of the analytes, improving their transfer to the headspace.

-

Immediately seal the vial with the magnetic screw cap.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

-

Place the vial in a heating block or water bath at 60°C for 15 minutes to allow for equilibration of the volatiles between the sample and the headspace.

-

-

HS-SPME Extraction:

-

Insert the SPME fiber into the headspace of the vial, ensuring the fiber is exposed to the vapor phase and not in contact with the sample matrix.

-

Extract the volatile compounds for 30 minutes at 60°C.

-

-

GC-MS Analysis:

-

After extraction, immediately transfer the SPME fiber to the GC injection port.

-

Desorb the analytes from the fiber in the injection port for 5 minutes at 250°C in splitless mode.

-

The following GC-MS parameters are recommended:

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 180°C.

-

Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Scan Mode: Selected Ion Monitoring (SIM).

-

Quantifier ion for 3-Methyl-2-cyclopenten-1-one: m/z 96

-

Qualifier ion for 3-Methyl-2-cyclopenten-1-one: m/z 68

-

Quantifier ion for this compound: m/z 99

-

Qualifier ion for this compound: m/z 71

-

-

-

-

Quantification:

-

Prepare a calibration curve by analyzing a series of standards containing known concentrations of 3-Methyl-2-cyclopenten-1-one and a constant concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of 3-Methyl-2-cyclopenten-1-one in the coffee sample using the calibration curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of 3-Methyl-2-cyclopenten-1-one.

Formation Pathway of 3-Methyl-2-cyclopenten-1-one in the Maillard Reaction

Caption: Simplified Maillard reaction pathway for 3-Methyl-2-cyclopenten-1-one formation.

Application Notes and Protocols for Pharmacokinetic Studies Using Deuterated 3-Methyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategic approach in drug discovery to enhance the pharmacokinetic properties of a lead compound. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[1][2][3] Consequently, deuterated compounds may exhibit reduced metabolic clearance, leading to a longer half-life and increased systemic exposure.[4][5] This can potentially translate into improved efficacy, reduced dosing frequency, and a better safety profile by minimizing the formation of toxic metabolites.[4][6]

3-Methyl-2-cyclopenten-1-one is an endogenous metabolite.[7][8] Its deuterated analogue, 3-Methyl-d3-2-cyclopenten-1-one, where the methyl hydrogens are replaced with deuterium, serves as a valuable tool for pharmacokinetic investigations. These studies are crucial for understanding how deuteration impacts the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound. The following application notes and protocols provide a comprehensive guide for conducting a comparative pharmacokinetic study in a rodent model.

Preclinical Pharmacokinetic Study of 3-Methyl-2-cyclopenten-1-one and its Deuterated Analog

Objective

To compare the pharmacokinetic profiles of 3-Methyl-2-cyclopenten-1-one and deuterated 3-Methyl-2-cyclopenten-1-one (d3-3-Methyl-2-cyclopenten-1-one) following oral administration in rats.

Experimental Design

A parallel-group study design is employed. Male Sprague Dawley rats are randomly assigned to two groups. Group 1 receives the non-deuterated compound, and Group 2 receives the deuterated compound. Blood samples are collected at predetermined time points to characterize the plasma concentration-time profiles of both analytes.

Table 1: Experimental Groups

| Group | Compound | Dose (mg/kg) | Route of Administration | Number of Animals |

| 1 | 3-Methyl-2-cyclopenten-1-one | 10 | Oral Gavage | 6 |

| 2 | d3-3-Methyl-2-cyclopenten-1-one | 10 | Oral Gavage | 6 |

Experimental Protocols

Formulation Preparation

Objective: To prepare a homogenous and stable formulation for oral administration.

Materials:

-

3-Methyl-2-cyclopenten-1-one

-

d3-3-Methyl-2-cyclopenten-1-one

-

Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in deionized water

Protocol:

-

Calculate the required amount of each compound based on the desired dose and the number of animals.

-

Weigh the compound accurately.

-

Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to water while stirring continuously.

-

Levigate the weighed compound with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste while vortexing to achieve the final desired concentration.

-

Ensure the final formulation is a uniform suspension. Prepare fresh on the day of dosing.

Animal Dosing

Objective: To accurately administer the test compounds to the rats.

Materials:

-

Male Sprague Dawley rats (8-10 weeks old)

-

Prepared dosing formulations

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes (1 mL)

Protocol:

-

Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

-

Record the body weight of each rat on the morning of the study.

-

Calculate the individual dose volume for each animal based on its body weight and the formulation concentration.

-

Gently restrain the rat.

-

Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

-

Insert the ball-tipped gavage needle into the diastema and advance it gently along the roof of the mouth. The rat should swallow the needle as it is advanced.

-

Once the needle is in the esophagus to the pre-measured depth, slowly administer the formulation.

-

Withdraw the needle smoothly and return the animal to its cage.

-

Monitor the animals for any signs of distress post-administration.

Blood Sample Collection

Objective: To collect serial blood samples for pharmacokinetic analysis.

Materials:

-

Microcentrifuge tubes containing K2EDTA as an anticoagulant

-

Syringes with appropriate gauge needles or capillary tubes

-

Centrifuge

Protocol:

-

Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Place the collected blood into the K2EDTA-containing microcentrifuge tubes.

-

Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

-

Centrifuge the blood samples at 4°C and 3000 x g for 10 minutes to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

-

Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Objective: To quantify the concentrations of 3-Methyl-2-cyclopenten-1-one and d3-3-Methyl-2-cyclopenten-1-one in plasma samples.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Sample Preparation: Protein Precipitation

-

Thaw the plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Table 2: LC-MS/MS Method Parameters (Illustrative)

| Parameter | Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined based on compound mass |

| MRM Transition (d3-Analyte) | To be determined based on compound mass |

| Internal Standard | To be selected |

Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Data Presentation and Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Table 3: Comparative Pharmacokinetic Parameters (Hypothetical Data)

| Parameter | 3-Methyl-2-cyclopenten-1-one (Mean ± SD) | d3-3-Methyl-2-cyclopenten-1-one (Mean ± SD) |

| Cmax (ng/mL) | 850 ± 150 | 1200 ± 200 |

| Tmax (h) | 0.5 ± 0.2 | 0.75 ± 0.3 |

| AUC0-t (ngh/mL) | 3400 ± 600 | 6800 ± 950 |

| AUC0-inf (ngh/mL) | 3550 ± 620 | 7100 ± 1000 |

| t1/2 (h) | 2.5 ± 0.5 | 5.0 ± 0.8 |

| CL/F (mL/h/kg) | 2817 ± 490 | 1408 ± 250 |

| Vd/F (L/kg) | 10.2 ± 1.8 | 10.1 ± 1.7 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Visualizations

Experimental Workflow

Caption: Workflow for the comparative pharmacokinetic study.

Proposed Metabolic Pathway

The metabolism of cyclopentenone derivatives can involve reduction of the ketone and saturation of the double bond. Deuteration at the methyl group is not expected to directly influence these primary metabolic routes but can affect secondary metabolic pathways involving the methyl group, such as hydroxylation.

Caption: Plausible metabolic pathways for 3-Methyl-2-cyclopenten-1-one.

Conclusion

This document outlines a comprehensive approach for evaluating the pharmacokinetic impact of deuterating 3-Methyl-2-cyclopenten-1-one. The provided protocols and hypothetical data serve as a framework for researchers to design and execute similar studies. The expected outcome is that the deuterated compound will exhibit a reduced clearance and longer half-life, demonstrating the potential of strategic deuteration to improve the drug-like properties of small molecules.

References

- 1. bioanalysisforum.jp [bioanalysisforum.jp]

- 2. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]

- 3. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]

- 4. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. More Accurate Prediction of Human Pharmacokinetic Parameters for Small Molecule Compounds: Methods, Models, and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]

Application Notes and Protocols for Kinetic Isotope Effect Measurement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the experimental design and measurement of the kinetic isotope effect (KIE). The KIE is a powerful tool for elucidating reaction mechanisms, particularly in the fields of enzymology and drug development, by providing insights into the transition state of a reaction.[1][2][3][4]

Introduction to Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3][4] It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy). A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step.[5][6] Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step.[4][6]

In drug development, the deuterium (B1214612) KIE is often utilized to slow down the cytochrome P450 metabolism of drug candidates by replacing hydrogen with deuterium at metabolically vulnerable sites.[5][7]

Experimental Design Considerations

The precision of the measurement is the most critical factor in KIE determinations, especially for small heavy-atom KIEs.[1][8][9] The choice of experimental method depends on the magnitude of the expected KIE, the nature of the substrate and reaction, and the available instrumentation.

Key considerations include:

-

Choice of Isotope: Deuterium (²H) for C-H bond cleavage, ¹³C, ¹⁵N, and ¹⁸O for heavy-atom KIEs.[2][8]

-

Labeling Position: The isotopic label should be placed at or near the position of bond breaking or formation to observe a primary KIE.

-

Competitive vs. Non-competitive Methods:

-

Non-competitive (Absolute Rates): The rates of the isotopically labeled and unlabeled substrates are measured in separate experiments.[3][10] This method is subject to larger experimental errors.[10]

-

Competitive: A mixture of the labeled and unlabeled substrates is used in the same reaction.[3][10] This method is more accurate for small KIEs as it minimizes experimental variability.[1][8][10]

-

-

Intramolecular vs. Intermolecular Competition:

Experimental Protocols

General Workflow

The following diagram illustrates a general workflow for a competitive KIE measurement experiment.

Protocol 1: Competitive KIE Measurement using NMR Spectroscopy

This protocol is adapted for measuring ¹³C KIEs using NMR spectroscopy.[13][14]

Materials:

-

Enzyme of interest

-

Unlabeled substrate

-

¹³C-labeled substrate

-

Reaction buffer

-

Quenching solution (e.g., strong acid or base)

-

NMR spectrometer

Procedure:

-

Substrate Preparation: Prepare stock solutions of the unlabeled and ¹³C-labeled substrates of known concentrations.

-

Reaction Mixture Preparation: In an NMR tube, combine the unlabeled and ¹³C-labeled substrates in a known ratio (typically 1:1) in the reaction buffer.

-

Initial Spectrum: Acquire an initial ¹³C NMR spectrum (t=0) of the substrate mixture before adding the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a small volume of a concentrated enzyme solution to the NMR tube.

-

Time-course Monitoring: Acquire ¹³C NMR spectra at multiple time points as the reaction progresses.

-

Data Analysis:

-

Determine the fractional conversion (F) at each time point by integrating the signals corresponding to the substrate and product.

-

Determine the isotope ratio (R) of the remaining substrate or the formed product at each time point.

-

The KIE can be calculated using the following equation: KIE = log(1 - F) / log(1 - F * R_p/R_0) where F is the fractional conversion, R_p is the isotope ratio in the product, and R_0 is the initial isotope ratio in the substrate.

-

Protocol 2: Competitive KIE Measurement using Mass Spectrometry

This protocol is suitable for a wide range of isotopes and is particularly powerful when coupled with techniques like MALDI-TOF or LC-MS.[1][8]

Materials:

-

Enzyme of interest

-

Unlabeled substrate

-

Isotopically labeled substrate (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O)

-

Internal standard (optional but recommended)

-

Reaction buffer

-

Quenching solution

-

Mass spectrometer (e.g., MALDI-TOF, LC-MS)

Procedure:

-

Substrate Preparation: Prepare a stock solution containing a mixture of the unlabeled and labeled substrates in a known ratio.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme to the substrate mixture.

-

Time Point Quenching: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a quenching solution. An internal standard can be added at this step.[1]

-

Sample Preparation for MS: Prepare the quenched samples for mass spectrometry analysis according to the instrument's requirements. This may involve purification or derivatization steps.

-

Mass Spectrometry Analysis: Analyze the samples to determine the ratio of the unlabeled to labeled substrate and/or product at each time point.

-

Data Analysis:

-

Calculate the fractional conversion (F) at each time point.

-

Determine the isotope ratio (R) in the substrate or product.

-

Calculate the KIE using the appropriate formula as described in the NMR protocol.

-

Data Presentation

Quantitative data from KIE experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Data Table for a Competitive KIE Experiment

| Time Point (min) | Fractional Conversion (F) | Isotope Ratio (Substrate) | Isotope Ratio (Product) | Calculated KIE |

| 0 | 0.00 | 1.05 | - | - |

| 10 | 0.25 | 1.12 | 0.98 | 1.15 |

| 20 | 0.45 | 1.21 | 0.97 | 1.16 |

| 30 | 0.60 | 1.33 | 0.96 | 1.15 |

| 60 | 0.85 | 1.65 | 0.95 | 1.16 |

| Average KIE | 1.15 ± 0.01 |

Interpretation of KIE Data

The magnitude of the KIE provides valuable information about the transition state of the rate-determining step.

A large primary KIE suggests that the bond to the isotope is being broken in the rate-determining step and that the transition state is relatively symmetrical.[5] A small KIE may indicate an early or late transition state. An inverse KIE (kH/kD < 1) suggests an increase in the stiffness of bonding to the isotope in the transition state.[6]

Application in Drug Development

The KIE is a valuable tool in drug discovery and development.[5][7] By strategically replacing hydrogens with deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed, potentially improving the pharmacokinetic profile of a drug.[5][7] KIE measurements can help identify these metabolically labile sites and predict the potential impact of deuteration.

Signaling Pathway Example: Cytochrome P450 Metabolism

The following diagram illustrates the role of KIE in understanding and modifying drug metabolism by Cytochrome P450 enzymes.

By measuring the KIE for the oxidation of a drug, researchers can determine if C-H bond cleavage is rate-limiting. A significant KIE indicates that deuteration at that position is likely to slow down metabolism, leading to a longer half-life and potentially improved therapeutic efficacy.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Portico [access.portico.org]

- 6. benchchem.com [benchchem.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ekwan.github.io [ekwan.github.io]

- 11. mmlab.uoc.gr [mmlab.uoc.gr]

- 12. pubs.aip.org [pubs.aip.org]

- 13. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 3-Methyl-2-cyclopenten-1-one-d3

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively overcome matrix effects in analytical experiments using 3-Methyl-2-cyclopenten-1-one-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact analytical results?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods, particularly in complex biological matrices where components like salts, lipids, and proteins are prevalent.[1]

Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte of interest, they co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1] this compound can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the key considerations when selecting a deuterated internal standard?

A4: When selecting a deuterated internal standard, several factors are crucial:

-

Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).

-

Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis.

-

Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.

-

Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects.

Experimental Protocols

Protocol for Assessing Matrix Effects Using this compound

This protocol outlines the steps to quantify the extent of matrix effects (ion suppression or enhancement) on an analyte when using this compound as an internal standard.